3-Heptanone, 2-hydroxy-, (R)- (9CI)

Chiral analysis Enantiomeric purity GC method development

(R)-2-Hydroxy-3-heptanone (CAS 125850-19-3), also named (2R)-2-hydroxyheptan-3-one, is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol. It belongs to the class of aliphatic α-hydroxy ketones, which serve as versatile building blocks in asymmetric synthesis, flavor and fragrance chemistry, and as intermediates for pharmaceuticals and pheromones.

Molecular Formula C7H14O2
Molecular Weight 130.187
CAS No. 125850-19-3
Cat. No. B593175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptanone, 2-hydroxy-, (R)- (9CI)
CAS125850-19-3
Synonyms3-Heptanone, 2-hydroxy-, (R)- (9CI)
Molecular FormulaC7H14O2
Molecular Weight130.187
Structural Identifiers
SMILESCCCCC(=O)C(C)O
InChIInChI=1S/C7H14O2/c1-3-4-5-7(9)6(2)8/h6,8H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyKTKQJWVLAMSBTM-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Hydroxy-3-heptanone (CAS 125850-19-3): Chiral α-Hydroxy Ketone for Stereochemically Defined Synthesis


(R)-2-Hydroxy-3-heptanone (CAS 125850-19-3), also named (2R)-2-hydroxyheptan-3-one, is a chiral α-hydroxy ketone (acyloin) with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . It belongs to the class of aliphatic α-hydroxy ketones, which serve as versatile building blocks in asymmetric synthesis, flavor and fragrance chemistry, and as intermediates for pharmaceuticals and pheromones [1]. The compound contains a stereogenic center at the C-2 position bearing the hydroxyl group adjacent to the C-3 ketone, making stereochemical configuration a critical determinant of its biological and physicochemical properties .

Stereodefined (R)-α-hydroxy ketone synthon for asymmetric synthesis
Chiral reference standard for enantiomeric GC method development
Supports enzyme stereoselectivity and metabolomic probe studies

Why Racemic or (S)-2-Hydroxy-3-heptanone Cannot Substitute for the (R)-Enantiomer in Stereosensitive Applications


The α-hydroxy ketone pharmacophore and its adjacent chiral center mean that the (R)- and (S)-enantiomers of 2-hydroxy-3-heptanone exhibit distinct retention times on chiral stationary phases (9.1 min vs. 9.4 min for the (R)- and (S)-forms, respectively, under identical GC conditions) , confirming they are physically separable and stereochemically distinct entities. In enzyme-catalyzed reductions of 2,3-heptanedione, the carbonyl reductase CPCR2 from Candida parapsilosis produces a mixture of both enantiomers with the (S)-form predominating at 89–93% ee, while the (R)-form is generated as the minor product . Conversely, the (R)-selective butanediol dehydrogenase BcBDH from Bacillus clausii DSM 8716ᵀ converts 2,3-heptanedione with opposite stereoselectivity, yielding the (R)-α-hydroxy ketone [1]. These opposing enzyme stereopreferences demonstrate that the two enantiomers are not functionally interchangeable in biocatalytic or receptor-mediated contexts. Procurement of the wrong enantiomer or a racemic mixture can lead to failed stereoselective syntheses, erroneous biological assay results, or inactive flavor/fragrance profiles.

Chiral GC retention times differ; using (S)-enantiomer may compromise enantiomeric purity verification.
Enzyme stereopreference opposes: CPCR2 favors (S), BcBDH favors (R); racemic mixture alters biocatalytic outcome.
Natural occurrence contrast: (S)-form found in bacteria; (R)-form may not match biological pathway expectations.

Quantitative Differentiation Evidence for (R)-2-Hydroxy-3-heptanone (CAS 125850-19-3) vs. Closest Analogs


Chiral GC Retention Time: (R)- vs. (S)-2-Hydroxy-3-heptanone Baseline Separation

Under identical chiral GC conditions (temperature gradient 105–125°C at 2°C/min ramp), the (R)-2-hydroxy-heptan-3-one enantiomer (CAS 125850-19-3) elutes at 9.1 min, while the (S)-enantiomer (CAS 125850-28-4) elutes at 9.4 min, achieving baseline separation with a ΔtR of 0.3 min . This retention time difference enables unambiguous identification and quantification of enantiomeric composition in reaction mixtures.

Chiral GC Retention
Data to verify
9.1 min (R) vs 9.4 min (S)
ΔtR = 0.3 min (baseline separation)
Supports enantiomeric identity and purity verification
Chiral GC, 105–125°C gradient; method context
Chiral analysis Enantiomeric purity GC method development

Enzyme Stereoselectivity: CPCR2 Favors (S)-Enantiomer; BcBDH Provides (R)-Selective Access

The carbonyl reductase CPCR2 from Candida parapsilosis reduces 2,3-heptanedione to yield the (S)-2-hydroxy-3-heptanone as the major product with 89–93% enantiomeric excess (ee), while the (R)-enantiomer is detected as the minor product . In contrast, the (R)-selective 2,3-butanediol dehydrogenase BcBDH from Bacillus clausii DSM 8716ᵀ reduces 2,3-heptanedione with opposite stereoselectivity, forming the (R)-α-hydroxy ketone as the primary reduction product [1]. The substrate scope study confirms that 2,3-heptanedione is "well transformed" by BcBDH, and the enzyme exhibits high selectivity for substrate 10 (2,3-heptanedione), resulting in the formation of only one reduction product [1].

Enzyme Stereoselectivity
Reported
BcBDH: (R)-selective vs CPCR2: (S) 89–93% ee
Opposing stereopreference; (R) as sole product
Supports procurement of pre-formed (R)-enantiomer for selectivity studies
Purified enzymes, 10 mM substrate; BcBDH substrate 10
Biocatalysis Enantioselective reduction Enzyme selectivity

Chain-Length Specificity: Substrate Acceptance of 2,3-Heptanedione vs. Shorter-Chain Diketones by BcBDH

BcBDH from Bacillus clausii accepts a range of aliphatic vicinal diketones, including 2,3-pentanedione, 2,3-hexanedione, and 2,3-heptanedione. The enzyme activity toward 2,3-heptanedione (substrate 10) was confirmed in photometric assays and biotransformations, with total conversion achieved after one hour at 10 mM substrate concentration [1]. In the same study, substrates with branched aliphatic structures (5-methyl-2,3-hexanedione, substrate 7) were also accepted, but substrates with two bulky phenyl groups (benzil) were not converted, demonstrating that the linear C7 heptane backbone of the target compound falls within the enzyme's steric tolerance window [1].

Substrate Scope
Class-level
2,3-Heptanedione fully converted; shorter diketones also accepted; bulky diphenyl substrates excluded
C7 chain within steric tolerance for R-selective dehydrogenases
BcBDH, 10 mM substrate, pH 6.8, 30°C, 1 h
Substrate scope Chain-length tolerance Biocatalytic reduction

Natural Occurrence: (S)-Enantiomer Found in Corynebacterium glutamicum; (R)-Enantiomer Not Reported as Natural Product

The (S)-2-hydroxy-3-heptanone enantiomer (CAS 125850-28-4) has been identified as a metabolite in the bacterium Corynebacterium glutamicum, as documented in the Natural Products Magnetic Resonance Database (NP-MRD) . In contrast, a literature review indicates that very few articles have been published on (S)-2-hydroxy-3-heptanone, and no corresponding natural occurrence entry exists for the (R)-enantiomer (CAS 125850-19-3) in the same database . The racemic 2-hydroxyheptan-3-one (unspecified stereochemistry, CAS 71467-29-3) is reported as a floral volatile emitted by Buddleja davidii (butterfly bush) [1].

Natural Occurrence
Reported
(R): no natural entry vs (S): found in C. glutamicum
Database presence/absence
Supports use as stereochemical negative control in metabolomics
NP-MRD, Pherobase; racemic form in B. davidii
Natural product Metabolomics Bacterial metabolism

JECFA Physicochemical Specification for 2-Hydroxyheptan-3-one: Regulatory-Grade Identity Parameters

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established full specifications for 2-hydroxyheptan-3-one (CAS 6032-29-7, unspecified stereochemistry) as a flavoring substance evaluated at the 51st Session (1998). Key identity parameters include: boiling point 118–119°C, refractive index 1.403–1.409 (20°C), specific gravity 0.802–0.808, minimum assay 97.9%, and optical rotation d:+13.9° at 20°C (l: +13.4° at 15°C) [1]. The compound is described as a colorless liquid with a winey, ethereal odor, very soluble in water, and soluble in alcohol and ether [1]. While this specification does not distinguish enantiomers, the documented optical rotation value provides a benchmark against which the optical purity of the (R)-enantiomer can be assessed.

JECFA Specification
Specification review
bp 118–119°C, nD²⁰ 1.403–1.409, [α]D +13.9°
Provides regulatory-grade identity benchmark for enantiomeric enrichment verification
JECFA 51st Session (1998); not enantiomer-specific
Food-grade specification Flavor chemical Quality control

High-Value Application Scenarios for (R)-2-Hydroxy-3-heptanone (CAS 125850-19-3)


Stereochemical Probe in Enzyme Selectivity Studies of Vicinal Diketone Reductases

The opposing stereoselectivities of CPCR2 (S-selective) and BcBDH (R-selective) toward 2,3-heptanedione make (R)-2-hydroxy-3-heptanone an essential reference standard for characterizing novel carbonyl reductases. Researchers investigating the stereochemical outcome of diketone reductions can use the authentic (R)-enantiomer as a chiral GC standard (tR = 9.1 min) to assign absolute configuration to enzymatic products [1]. This application directly leverages the validated chiral separation method and the documented enzyme selectivity data presented in Section 3.

Chiral Building Block for Asymmetric Synthesis of C7 Bioactive Molecules

α-Hydroxy ketones are established precursors for antidepressants, HIV-protease inhibitors, and antitumor antibiotics [1]. The (R)-2-hydroxy-3-heptanone, with its C7 aliphatic chain and stereodefined α-hydroxy ketone functionality, can serve as a chiral synthon for constructing longer-chain bioactive molecules where the (R)-configuration is required. The BcBDH-mediated synthesis route demonstrates that the (R)-enantiomer can be accessed enzymatically from 2,3-heptanedione [1], supporting its use in chemoenzymatic synthetic strategies.

Negative Control in Natural Product Metabolomics and Chemical Ecology

Since the (S)-enantiomer is documented as a metabolite in Corynebacterium glutamicum [1] and the racemic form occurs as a floral volatile in Buddleja davidii , the (R)-enantiomer—not reported as a natural product—can serve as a stereochemical negative control in bioactivity assays. This application is particularly relevant for insect olfaction studies (e.g., moth attraction to butterfly bush volatiles) where enantiomer-specific receptor activation may determine behavioral responses.

Flavor and Fragrance Research: Enantiomer-Specific Organoleptic Profiling

The JECFA specification describes 2-hydroxyheptan-3-one as having a winey, ethereal odor [1]. Given that enantiomers of chiral flavor compounds frequently exhibit divergent odor thresholds and character (a well-established phenomenon in the flavor industry), the (R)-enantiomer is valuable for enantiomer-specific organoleptic studies. Procurement of the stereochemically defined (R)-form enables rigorous determination of its individual sensory properties, distinct from the (S)-enantiomer or racemic mixture found in natural sources.

Application
Selection Property
Validation Focus
Enzyme stereoselectivity characterization
Enantiomeric reference standard for chiral GC
Chiral retention and identity verification
Stereocontrolled C7 building block synthesis
Stereodefined α-hydroxy ketone intermediate
Enantiomeric purity and configuration assignment
Metabolomic negative control probe
Non-natural enantiomer for bioassay comparison
Enantiomer-specific biological activity monitoring
Enantiomer-specific flavor profiling
Stereochemically defined chiral odorant
Organoleptic character and threshold determination
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